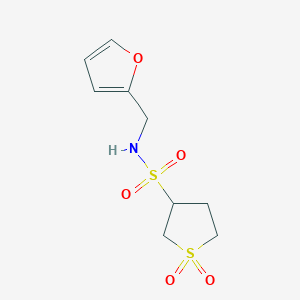![molecular formula C17H16N2O7 B4890339 beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BNPA is a synthetic compound that belongs to the class of non-natural amino acids. It was first synthesized in 2001 by the group of Professor Schultz at the Scripps Research Institute. BNPA has a unique structure, which makes it a valuable tool for studying protein synthesis and function. Its nitrophenyl group allows for easy detection, while its hydroxyl group can participate in hydrogen bonding interactions.
作用機序
BNPA functions by incorporating into the protein sequence at a specific site, replacing a natural amino acid. The nitrophenyl group of BNPA allows for easy detection, while the hydroxyl group can participate in hydrogen bonding interactions. The incorporation of BNPA into proteins can alter the protein's structure and function, allowing for the study of protein-protein interactions, protein folding, and enzymatic activity.
Biochemical and physiological effects:
BNPA has been shown to have minimal effects on cellular viability and function. However, the incorporation of BNPA into proteins can alter the protein's structure and function, which can have downstream effects on cellular processes.
実験室実験の利点と制限
The use of BNPA in scientific research offers several advantages. It allows for site-specific labeling and detection of proteins, which can provide valuable insights into protein function. BNPA can also be used to study protein-protein interactions and enzymatic activity. However, the use of BNPA is limited by its cost and availability. Additionally, the incorporation of BNPA into proteins can alter the protein's structure and function, which can have downstream effects on cellular processes.
将来の方向性
There are several future directions for the use of BNPA in scientific research. One potential application is in the development of biosensors and drug delivery systems. BNPA could be incorporated into proteins to create biosensors that can detect specific molecules or to create drug delivery systems that can target specific cells or tissues. Another potential application is in the study of protein-protein interactions and enzymatic activity. BNPA could be used to study how proteins interact with each other and how enzymes catalyze reactions. Finally, the use of BNPA could be expanded to other areas of research, such as materials science and nanotechnology.
In conclusion, BNPA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique structure and incorporation into proteins allow for site-specific labeling and detection, making it a valuable tool for studying protein synthesis and function. While the use of BNPA is limited by its cost and availability, there are several future directions for its use in scientific research, including the development of biosensors and drug delivery systems, the study of protein-protein interactions and enzymatic activity, and the expansion of its use to other areas of research.
合成法
BNPA can be synthesized using solid-phase peptide synthesis (SPPS) protocols. The synthesis involves the coupling of a protected nitrophenylalanine derivative to a resin-bound peptide chain. The protecting groups are then removed, and the peptide is cleaved from the resin to obtain the final product.
科学的研究の応用
BNPA has been widely used in scientific research as a tool for studying protein synthesis and function. It has been incorporated into proteins using genetic code expansion techniques, allowing for site-specific labeling and detection. BNPA has been used to study protein-protein interactions, protein folding, and enzymatic activity. It has also been used in the development of biosensors and drug delivery systems.
特性
IUPAC Name |
3-hydroxy-2-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-14(10-26-13-8-6-12(7-9-13)19(24)25)18-15(17(22)23)16(21)11-4-2-1-3-5-11/h1-9,15-16,21H,10H2,(H,18,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKJFOQVURIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5631738 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)